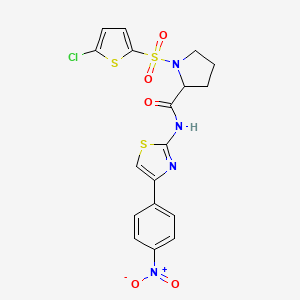

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O5S3/c19-15-7-8-16(30-15)31(27,28)22-9-1-2-14(22)17(24)21-18-20-13(10-29-18)11-3-5-12(6-4-11)23(25)26/h3-8,10,14H,1-2,9H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXNJVVUGJXNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacological effects, and potential therapeutic applications based on recent studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. Preliminary studies suggest that it may interact with:

- Monoamine oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters, potentially aiding in neurodegenerative conditions.

- Acetylcholinesterase (AChE) : This inhibition can enhance cholinergic signaling, which is beneficial in treating disorders like Alzheimer’s disease.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown effectiveness against various bacterial strains. The sulfonamide group enhances this activity by increasing solubility and bioavailability.

Anticancer Properties

Research has demonstrated that compounds with thiazole moieties possess anticancer properties. The compound under review may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. A study reported that thiazole derivatives exhibited cytotoxicity against several cancer cell lines, suggesting a potential role in cancer therapy.

Anti-inflammatory Effects

Sulfonamide compounds are known for their anti-inflammatory effects. The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, contributing to its therapeutic potential in conditions like arthritis and other inflammatory diseases.

Case Studies

- Inhibition of MAO-B : A study evaluated the inhibition of MAO-B by thiazole derivatives, revealing that compounds with similar structures showed IC50 values in the low micromolar range, indicating significant inhibitory potential .

- Antimicrobial Testing : Another study assessed the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) below 100 µg/mL .

- Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines (e.g., HeLa, MCF-7) showed that thiazole-containing compounds led to reduced cell viability with IC50 values ranging from 10 to 30 µM .

Data Summary Table

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C16H15ClN4O3S

- Molecular Weight : Approximately 396.83 g/mol

Structural Features

The compound is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring.

- Thiazole Moiety : A five-membered ring containing both sulfur and nitrogen.

- Sulfonyl Group : Enhances solubility and biological activity.

- Nitrophenyl Substituent : Potentially increases reactivity towards biological targets.

Medicinal Chemistry

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)pyrrolidine-2-carboxamide has several applications in medicinal chemistry:

- Anticancer Research : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of specific functional groups may enhance selectivity towards cancerous cells.

- Anti-inflammatory Agents : The compound's ability to interact with biological pathways involved in inflammation presents opportunities for developing new anti-inflammatory drugs .

Biological Research

The compound can be utilized in studies aimed at understanding biological pathways and mechanisms of action related to various diseases. Its unique structure allows researchers to explore its interactions with specific biological targets, potentially leading to therapeutic applications in treating diseases where these targets are implicated .

Case Study 1: Anticancer Activity

A study investigating structurally similar compounds found that modifications in the thiophene and thiazole rings significantly affected their anticancer properties. The presence of a sulfonamide group was linked to enhanced interaction with cancer cell receptors, suggesting a potential pathway for therapeutic development.

Case Study 2: Anti-inflammatory Mechanisms

Research on sulfonamide derivatives has indicated their role in inhibiting pro-inflammatory cytokines. This compound could be explored further for its effects on inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s design shares key motifs with several sulfonamide and carboxamide derivatives. Below is a comparative analysis of its structural elements against analogs:

Table 1: Structural Comparison

Key Observations :

- Electron-Withdrawing Groups: The target’s 4-nitrophenyl group (strong electron-withdrawing) contrasts with compound 43’s benzo[d]thiazole and compound 4’s 4-cyanophenyl. These groups enhance binding affinity to hydrophobic pockets in target proteins .

- Sulfonamide Linkers : The 5-chlorothiophen-2-yl sulfonyl group in the target and compound 4 may improve metabolic stability compared to compound 43 ’s simpler nitrophenylsulfonyl group .

- Heterocyclic Moieties : Thiazole and thiophene rings contribute to π-π stacking interactions, critical for activity in analogs like 43 and the sulfonamide-benzamides .

Anti-Inflammatory and Analgesic Potential

Compound 43 demonstrated significant anti-inflammatory activity (comparable to celecoxib) via COX-2 inhibition, attributed to its nitrophenylsulfonyl and thiazole groups. Molecular docking studies revealed strong interactions with cyclooxygenase active sites .

Apoptosis Induction

Sulfonamide-benzamides (e.g., compounds 9–11 ) activate the CHOP pathway, a key regulator of endoplasmic reticulum stress-induced apoptosis. Substituent variations (e.g., 4-fluoropiperidinyl in 11 ) enhance potency by improving solubility and target engagement . The target’s pyrrolidine-carboxamide core may offer conformational flexibility for similar apoptotic signaling.

Metabolic Stability and Selectivity

The 5-chlorothiophen-2-yl sulfonyl group in the target and compound 4 likely reduces oxidative metabolism compared to compound 43 ’s benzo[d]thiazole, which may undergo CYP450-mediated degradation. This modification could enhance pharmacokinetic profiles in vivo .

Q & A

Q. Key Intermediates :

- 5-Chlorothiophene-2-sulfonyl chloride

- 4-(4-Nitrophenyl)thiazol-2-amine

- Pyrrolidine-2-carboxylic acid derivatives

Basic Question: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry of the thiazole ring (e.g., ¹H NMR: δ 8.2–8.4 ppm for nitroaryl protons) and sulfonamide linkage (¹³C NMR: ~55 ppm for pyrrolidine carbons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and nitro groups .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and supramolecular interactions (if single crystals are obtainable) .

Advanced Question: How can researchers optimize reaction yields when introducing the 4-(4-nitrophenyl)thiazol-2-yl moiety?

Methodological Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are used .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance solubility and reaction kinetics .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining high yields (>80%) .

Advanced Question: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish false positives .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out artifacts from rapid degradation .

- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding pose inconsistencies between assay conditions .

Advanced Question: What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB ID: 1BM0) to predict plasma protein binding .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing nitro with cyano groups) .

Advanced Question: How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC analysis to detect hydrolysis products (e.g., sulfonic acid derivatives) .

- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and monitor nitro group reduction via UV spectroscopy .

Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies of the thiazole and sulfonyl groups?

Methodological Answer:

- Isosteric Replacement : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to assess electronic effects on bioactivity .

- Fragment-Based Screening : Use SPR or MST (microscale thermophoresis) to evaluate binding contributions of individual moieties .

Advanced Question: How can enantiomeric purity of the pyrrolidine core be ensured and characterized?

Methodological Answer:

- Chiral HPLC : Utilize a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers .

- Optical Rotation : Compare [α]D values with literature data for known configurations .

Advanced Question: What experimental designs mitigate solubility challenges in in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .

- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) for sustained release in cell-based assays .

Advanced Question: How can synergistic effects with other therapeutics be systematically investigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.